4-Amino-1-methylcyclohexan-1-OL
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-1-methylcyclohexan-1-OL and its derivatives often involves multi-step chemical reactions, utilizing strategies like the Diels–Alder cycloaddition and asymmetric Strecker synthesis. These methods are tailored to achieve the desired stereochemistry and functional group incorporation, providing access to a variety of constrained hydroxy-α,α-disubstituted-α-amino acids and their analogues (Avenoza et al., 1999); (Volk & Frahm, 1996).
Molecular Structure Analysis
The molecular structure of 4-Amino-1-methylcyclohexan-1-OL derivatives has been elucidated through X-ray crystallography, confirming the stereochemistry and conformational preferences of these molecules. These studies provide insight into the compound's three-dimensional arrangement and its implications for reactivity and interaction with biological targets (Avenoza et al., 1999).
Chemical Reactions and Properties
4-Amino-1-methylcyclohexan-1-OL participates in a variety of chemical reactions, highlighting its versatility as a building block in organic synthesis. These reactions include amination, which is a crucial step for introducing the amino functional group, and can proceed via different mechanisms depending on the reaction conditions, such as solvent and temperature (Kovavic & Chaudhary, 1967).
Scientific Research Applications
In a study published in the Organic & Biomolecular Chemistry journal, the isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol have been prepared . The stereochemistry of these compounds was assigned through a combination of NMR spectroscopy and single crystal X-ray analysis . The cis-isomer of 3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol and its derivatives display an unusual conformational behavior in both solution-phase and the solid-state .
This compound seems to be of interest in the field of drug discovery, where the introduction of three-dimensional shape through an increase in the proportion of sp3 hybridised centres has been correlated to compound progress . The reduction of aromatic ring count has also been shown to have beneficial effects on the development properties of oral drug candidates, including aqueous solubility, lipophilicity, serum albumin binding, CyP450 inhibition, and hERG inhibition .
properties
IUPAC Name |
4-amino-1-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKASNZJTIKRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592870 | |
Record name | 4-Amino-1-methylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methylcyclohexan-1-OL | |
CAS RN |
233764-32-4, 177906-46-6, 177908-37-1 | |
Record name | 4-Amino-1-methylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=233764-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-methylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-amino-1-methyl-cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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